4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate
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Overview
Description
4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate is a complex organic compound characterized by the presence of chlorocarbonyl groups and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate typically involves the reaction of 2,5-bis(chlorocarbonyl)phenyl diselenide with phenols, aminophenols, or other amines . The reaction conditions often include room temperature and extended reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and reagents are used on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorocarbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential against various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorocarbonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The sulfanyl linkage also plays a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Bis[2-(3,4,5-trimethoxyphenylcarbamoyl)]phenyl diselenide: This compound has similar structural features but contains diselenide instead of sulfanyl linkage.
4-(Chlorocarbonyl)phenyl acetate: A simpler compound with only one chlorocarbonyl group and no sulfanyl linkage.
Uniqueness
4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate is unique due to the combination of chlorocarbonyl groups and a sulfanyl linkage, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
142802-80-0 |
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Molecular Formula |
C16H10Cl2O4S |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
[4-(2,5-dicarbonochloridoylphenyl)sulfanylphenyl] acetate |
InChI |
InChI=1S/C16H10Cl2O4S/c1-9(19)22-11-3-5-12(6-4-11)23-14-8-10(15(17)20)2-7-13(14)16(18)21/h2-8H,1H3 |
InChI Key |
GQXPISWJSXCQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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